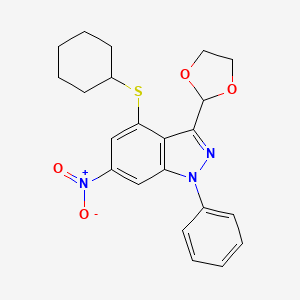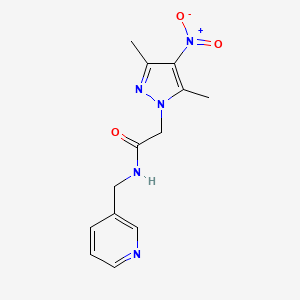
N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.
Acylation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Chloropyridine coupling: The final step involves coupling the chloropyridine moiety with the pyrazole derivative under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Amino derivative of the pyrazole ring.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: Carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving heterocyclic compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Use in the development of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The nitro and chloropyridine groups could play roles in binding to molecular targets, while the pyrazole ring may be involved in specific interactions with proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(5-bromopyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide: Substitution of chlorine with bromine may alter its chemical properties and interactions.
N-(5-chloropyridin-2-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Variation in the position of the methyl group on the pyrazole ring.
Uniqueness
The presence of both the nitro and chloropyridine groups in N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide imparts unique chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-7-4-10(17(19)20)15-16(7)6-11(18)14-9-3-2-8(12)5-13-9/h2-5H,6H2,1H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNLBUAXPMNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3606628.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methoxy)benzaldehyde](/img/structure/B3606637.png)
![(Diphenylmethyl)[(4-fluoro-3-methoxyphenyl)sulfonyl]amine](/img/structure/B3606644.png)
![Ethyl 2,5,6-trichloro-4-[(3-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B3606656.png)
![5-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3606664.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}-4-chlorobenzoate](/img/structure/B3606678.png)
![1-[2-[4-(4-Chloro-3-methylphenyl)piperazin-1-yl]ethyl]-3-phenylurea](/img/structure/B3606682.png)
![4-ethyl-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3606684.png)

![1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B3606694.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3606705.png)
![8-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3606711.png)
![7-(4-FLUOROPHENYL)-1,3-DIMETHYL-8-(2-PHENYLETHYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3606724.png)
